

4-(Phenylazo)aniline hydrochloride structural analysis

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Compound of Interest

Compound Name: 4-Aminoazobenzene hydrochloride

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An In-Depth Technical Guide to the Structural Analysis of 4-(Phenylazo)aniline Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 4-(Phenylazo)aniline hydrochloride (CAS No: 3457-98-5), a significant azo dye intermediate. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the analytical workflow. We will explore the journey from synthesis to definitive three-dimensional structure elucidation, emphasizing the causality behind the selection of analytical techniques. The guide integrates foundational spectroscopic methods with advanced crystallographic analysis, ensuring a self-validating and robust approach to characterization. All protocols are grounded in established scientific principles, supported by authoritative references, to ensure the highest degree of scientific integrity and trustworthiness.

Introduction: The Chemical and Industrial Context

4-(Phenylazo)aniline, also known as C.I. Solvent Yellow 1, is a primary aromatic amine and a member of the azobenzene class of compounds.^{[1][2]} Its hydrochloride salt is a common form for handling and reaction. The core structure features a diazo bridge (-N=N-) connecting two aniline-derived rings, which forms the chromophore responsible for its color.^[3] This compound serves as a crucial intermediate in the synthesis of a wide range of acid, direct, and disperse dyes.^[4]

The structural integrity of 4-(Phenylazo)aniline hydrochloride is paramount. The potential for reductive cleavage of the azo bond to form constituent aromatic amines—some of which are known or suspected carcinogens—necessitates precise analytical verification of its structure and purity.^{[1][5]} This guide presents a logical, multi-technique workflow for its complete structural characterization.

Core Molecular Properties

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₂ ClN ₃	PubChem ^[6]
Molecular Weight	233.7 g/mol	ChemicalBook ^[4]
Appearance	Dark red to dark purple powder/crystal	ChemicalBook ^[4]
Melting Point	~213 °C	ChemicalBook ^[4]

Synthesis and Initial Verification

A robust structural analysis begins with a well-characterized starting material. The primary synthesis route involves a two-step diazotization and coupling reaction.

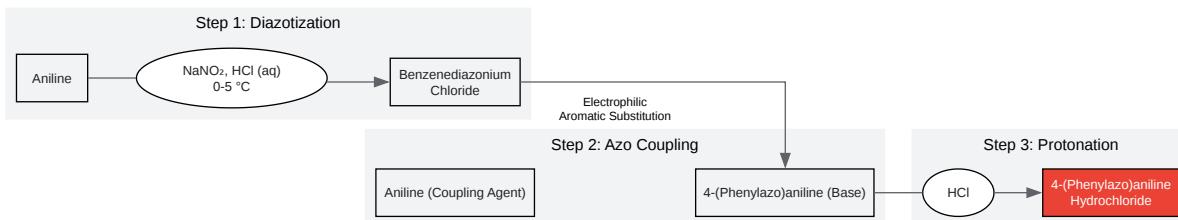
Synthesis Pathway: A Mechanistic Overview

The synthesis is a classic example of electrophilic aromatic substitution.

- **Diazotization:** Aniline is treated with nitrous acid (generated *in situ* from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a benzenediazonium chloride intermediate. The low temperature is critical to prevent the unstable diazonium salt from decomposing.
- **Azo Coupling:** The electrophilic diazonium salt is then reacted with a coupling agent, in this case, another molecule of aniline. The coupling occurs at the para-position of the aniline molecule, which is highly activated by the amino group.
- **Protonation:** The resulting 4-(Phenylazo)aniline base is treated with hydrochloric acid to form the stable hydrochloride salt.

Diagram: Synthesis Workflow

Figure 1: Synthesis of 4-(Phenylazo)aniline Hydrochloride

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Caption: A flowchart of the synthesis process.

Protocol: Initial Characterization

Objective: To confirm the synthesis of the target compound through basic physical properties.

Methodology:

- Visual Inspection: Observe the color and physical state of the purified product. It should be a dark-colored crystalline powder.[4]
- Melting Point Determination: a. Place a small, dry sample into a capillary tube. b. Use a calibrated melting point apparatus. c. Heat slowly (1-2 °C/min) near the expected melting point. d. Record the temperature range from the first appearance of liquid to complete melting. Causality: A sharp melting point close to the literature value (~213 °C) is a primary indicator of purity.[4] A broad melting range suggests the presence of impurities.

Spectroscopic Characterization: Unveiling the Structure

Spectroscopic techniques provide the foundational evidence for the molecular structure by probing the interaction of the molecule with electromagnetic radiation.[7][8]

UV-Visible Spectroscopy: Analyzing Electronic Transitions

Principle: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from ground states to higher energy states.[8] For azo dyes, the extensive system of conjugated pi (π) electrons results in strong absorption in the visible region.

Experimental Protocol:

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol).
- **Instrument Setup:** Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank.
- **Data Acquisition:** Scan the sample from approximately 200 to 800 nm.
- **Analysis:** Identify the wavelength of maximum absorbance (λ_{max}). The characteristic color is due to $n \rightarrow \pi^*$ and $\pi \rightarrow \pi^*$ transitions within the azo chromophore.

Expected Results: 4-(Phenylazo)aniline exhibits strong absorption bands characteristic of the azobenzene chromophore. The intense band is typically attributed to the $\pi \rightarrow \pi^*$ transition, while a weaker, longer-wavelength band corresponds to the $n \rightarrow \pi^*$ transition of the azo group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint." [8]

Experimental Protocol:

- Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the dry sample with KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
- Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm^{-1} .
- Analysis: Assign the major absorption bands to their corresponding functional groups.

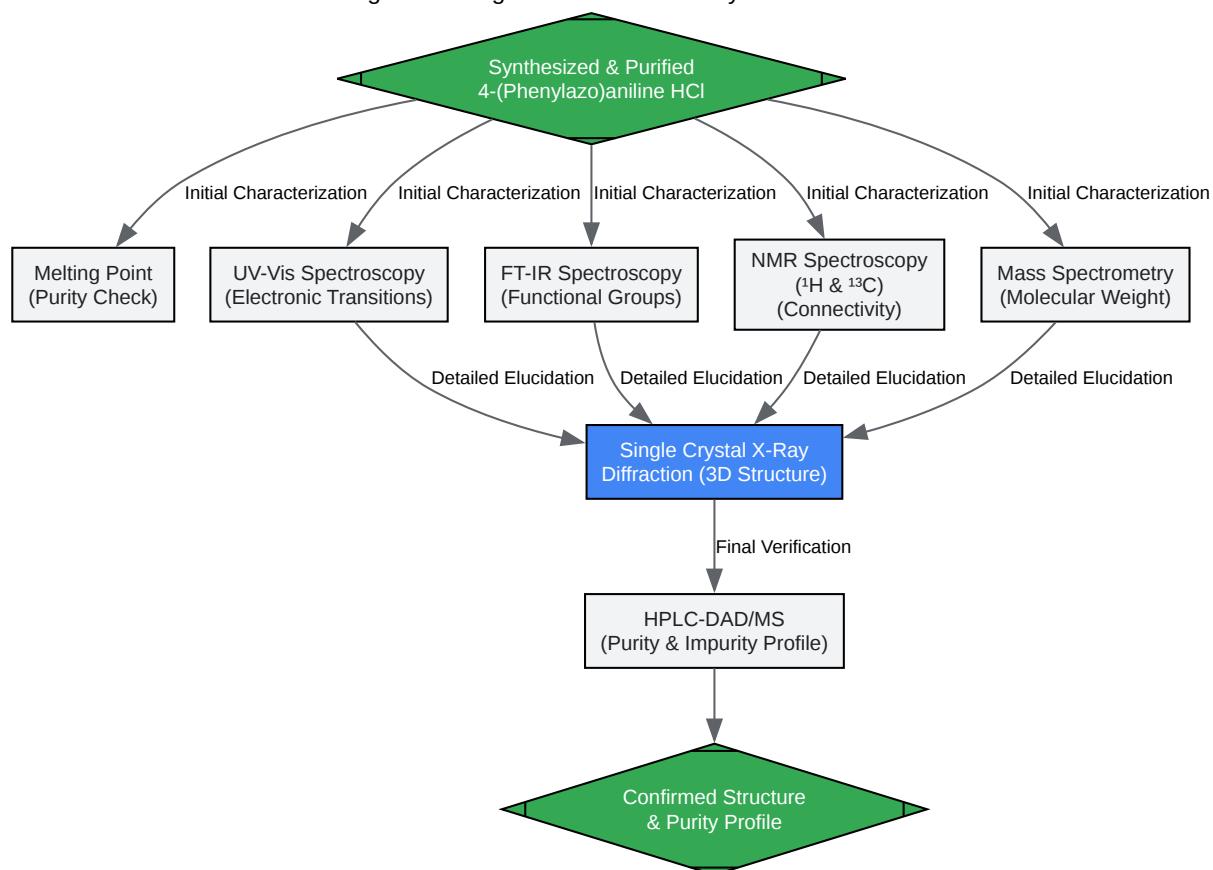
Key Vibrational Assignments:

Wavenumber Range (cm^{-1})	Vibration Type	Functional Group
3450 - 3300	N-H Stretching	Primary Amine (-NH ₂)
3100 - 3000	C-H Stretching	Aromatic Ring
~1600, ~1500, ~1450	C=C Stretching	Aromatic Ring
1460 - 1410	N=N Stretching	Azo Group (-N=N-)
1300 - 1200	C-N Stretching	Aromatic Amine
850 - 810	C-H Bending (Out-of-plane)	Para-disubstituted Ring

Source: Synthesized from general IR principles and data on related azo compounds.[9][10][11]

Diagram: Overall Analytical Workflow

Figure 2: Integrated Structural Analysis Workflow

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Caption: The logical progression of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ^1H NMR identifies the chemical environment and connectivity of protons, while ^{13}C NMR does the same for carbon atoms.[9]

Experimental Protocol:

- Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.
- Analysis:
 - Chemical Shift (δ): The position of a signal indicates the electronic environment of the nucleus. Aromatic protons typically appear between 6.5-8.0 ppm.
 - Integration: The area under a ¹H signal is proportional to the number of protons it represents.
 - Splitting (Multiplicity): The splitting pattern of a ¹H signal reveals the number of neighboring protons.

Expected ¹H NMR Signals (in DMSO-d₆):

- Aromatic Protons: Multiple signals in the ~7.0-8.0 ppm range. Due to the two different phenyl rings and the electron-donating/withdrawing effects of the amino and azo groups, a complex pattern of doublets and triplets is expected.
- Amine/Ammonium Protons: A broad signal for the -NH₂ or -NH₃⁺ protons, which may be exchangeable with D₂O. Its chemical shift can be highly variable depending on concentration and solvent.

Advanced Analysis: Definitive Structure and Purity

While spectroscopy provides a robust 2D picture, advanced techniques are required for unambiguous 3D structural confirmation and quantitative purity assessment.

Mass Spectrometry (MS): Confirming Molecular Weight

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[\[12\]](#)

Experimental Protocol:

- **Sample Introduction:** Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatography system (LC-MS).
- **Ionization:** Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar, pre-charged molecules like hydrochloride salts.
- **Analysis:** Observe the molecular ion peak $[M]^+$ or protonated molecular ion peak $[M+H]^+$. For 4-(Phenylazo)aniline hydrochloride, the mass spectrometer will detect the cationic form, $C_{12}H_{11}N_3^+$, corresponding to the protonated base.

Expected Result: The primary ion observed should correspond to the mass of the 4-(Phenylazo)aniline cation ($C_{12}H_{11}N_3 + H^+$).

- Calculated Exact Mass of $C_{12}H_{11}N_3$: 197.0953 Da.[\[1\]](#)
- Expected $[M+H]^+$: ~198.1031 m/z.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Principle: X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can calculate the electron density map and thus the precise position of each atom, bond lengths, and bond angles.

Protocol Summary:

- **Crystal Growth:** Grow a suitable single crystal of the compound, often by slow evaporation from a solvent.
- **Data Collection:** Mount the crystal on a goniometer in an X-ray diffractometer and collect diffraction data.
- **Structure Solution & Refinement:** Process the data to solve and refine the crystal structure, yielding a detailed 3D model.

Crystallographic Data for 4-(Phenylazo)aniline Hydrochloride: A published crystal structure provides the definitive structural parameters for this compound.[6]

Parameter	Value
Crystal System	Monoclinic
Space Group	P 1 21/c 1
a	7.3718 Å
b	18.5164 Å
c	8.9123 Å
β	111.9130 °
Key Feature	Zigzag hydrogen-bonded sheets

Source: Mahmoudkhani, A. H. & Langer, V. (2001). Acta Crystallographica Section E, 57(9), o839-o841.[6]

Insight: The crystal structure confirms the connectivity and reveals intermolecular interactions, such as hydrogen bonding between the anilinium group and the chloride anions, which dictates the packing in the solid state.[6]

High-Performance Liquid Chromatography (HPLC): Purity and Stability

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[5][13] It is the cornerstone technique for assessing purity and quantifying impurities.

Experimental Protocol:

- System: A reverse-phase HPLC system with a C18 column is typically used for azo dyes.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

- Detector: A Diode Array Detector (DAD) or UV-Vis detector set to the λ_{max} of the compound. Coupling to a Mass Spectrometer (LC-MS) provides both retention time and mass information for peak identification.[12]
- Analysis:
 - Inject a prepared solution of the sample.
 - The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.
 - Impurities (e.g., starting materials, side-products) can be identified by comparing their retention times to known standards or by analyzing their mass spectra.

Conclusion

The structural analysis of 4-(Phenylazo)aniline hydrochloride is a multi-faceted process that relies on the synergistic application of various analytical techniques. The workflow presented in this guide—progressing from basic physical characterization and foundational spectroscopy (UV-Vis, IR, NMR) to definitive mass spectrometry and X-ray crystallography—provides a robust and self-validating pathway for its complete characterization. Each step provides a unique piece of the structural puzzle, and together they confirm the compound's identity, connectivity, three-dimensional arrangement, and purity with a high degree of scientific confidence. This rigorous approach is essential for ensuring the quality and safety of this important chemical intermediate in research and industrial applications.

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